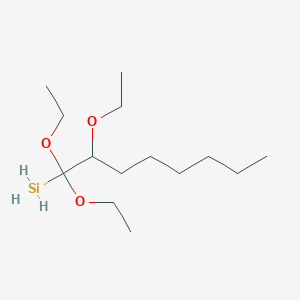
1,1,2-Triethoxyoctylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,1,2-Triethoxyoctylsilane can be synthesized through the reaction of octyltrichlorosilane with ethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods often involve the use of fixed-bed reactors and catalysts like copper chloride (CuCl) and copper nanoparticles (Cu0) to enhance the reaction efficiency .
Chemical Reactions Analysis
1,1,2-Triethoxyoctylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed can further condense to produce siloxane bonds.
Substitution: It can undergo substitution reactions with nucleophiles, replacing the ethoxy groups with other functional groups.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
1,1,2-Triethoxyoctylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,2-Triethoxyoctylsilane involves its ability to form strong bonds with various substrates through the formation of siloxane bonds. This property makes it an effective coupling agent and surface modifier. The molecular targets include hydroxyl groups on surfaces, which react with the ethoxy groups of the compound to form stable siloxane linkages .
Comparison with Similar Compounds
1,1,2-Triethoxyoctylsilane can be compared with other similar compounds such as:
Trimethoxyoctylsilane: Similar in structure but contains methoxy groups instead of ethoxy groups.
Tetraethoxysilane: Contains four ethoxy groups and is used as a precursor for silica-based materials.
Hexadecyltrimethoxysilane: Contains a longer alkyl chain and methoxy groups, used for creating superhydrophobic surfaces.
The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C14H32O3Si |
|---|---|
Molecular Weight |
276.49 g/mol |
IUPAC Name |
1,1,2-triethoxyoctylsilane |
InChI |
InChI=1S/C14H32O3Si/c1-5-9-10-11-12-13(15-6-2)14(18,16-7-3)17-8-4/h13H,5-12H2,1-4,18H3 |
InChI Key |
FYCMQASVJIEPSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(OCC)(OCC)[SiH3])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















